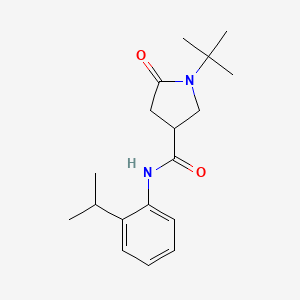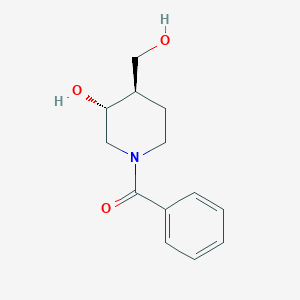
1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol, also known as EFP, is a novel compound that has gained attention in the scientific research community due to its potential pharmacological properties. EFP is a piperidine derivative that has been synthesized through a multistep process and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is not fully understood, but it is believed to act through the modulation of various neurotransmitter systems. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This action may be responsible for the potential use of this compound in the treatment of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, improve cognitive function, and inhibit tumor growth. This compound has also been shown to have antioxidant properties, which may be responsible for its potential use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and has been shown to have good solubility in various solvents. However, one of the limitations of using this compound in lab experiments is the lack of information on its toxicity and potential side effects. Further studies are needed to determine the safety of this compound for use in humans.
Orientations Futures
There are various future directions for the research and development of 1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One potential direction is the further exploration of its potential use in the treatment of neurological disorders. This compound has been shown to have potential as an acetylcholinesterase inhibitor, which may be useful in the treatment of Alzheimer's disease and other cognitive disorders. Another potential direction is the further exploration of its anti-cancer properties. This compound has been shown to inhibit tumor growth in animal studies, and further studies are needed to determine its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of 1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves a multistep process that includes the reaction of 5-methylpyridin-2-amine with 2-furoyl chloride to form 5-methylpyridin-2-yl-2-furoate. This intermediate product is then reacted with 4-hydroxypiperidine to form this compound. The synthesis of this compound has been described in various research articles, and the yield and purity of the final product have been reported to be satisfactory.
Applications De Recherche Scientifique
1-(5-ethoxy-2-furoyl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been the subject of various scientific studies due to its potential pharmacological properties. It has been studied for its analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The results of these studies have shown promising results, and this compound has been identified as a potential drug candidate for further development.
Propriétés
IUPAC Name |
(5-ethoxyfuran-2-yl)-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-3-23-16-7-5-14(24-16)17(21)20-10-8-18(22,9-11-20)15-6-4-13(2)12-19-15/h4-7,12,22H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSAMSJVSHYERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(O1)C(=O)N2CCC(CC2)(C3=NC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B5321483.png)


![methyl {4-[(propylamino)sulfonyl]phenyl}carbamate](/img/structure/B5321507.png)

![4-{3-[4-(4-bromophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5321514.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2-methylbenzamide](/img/structure/B5321520.png)
![ethyl 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate](/img/structure/B5321531.png)
![2-{1-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5321535.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5321544.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]acetamide](/img/structure/B5321550.png)
![4-benzoyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-methoxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5321552.png)
![12-(4-chlorophenyl)-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B5321562.png)